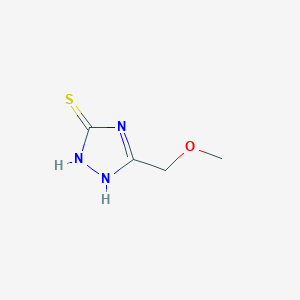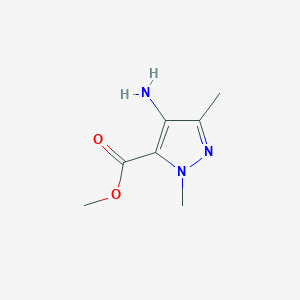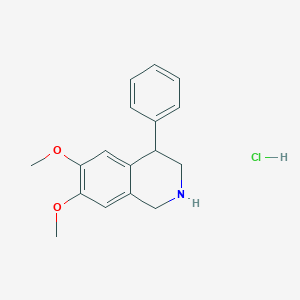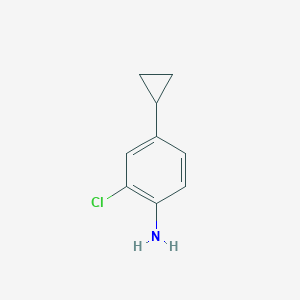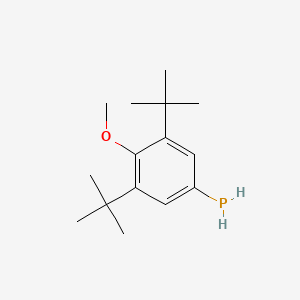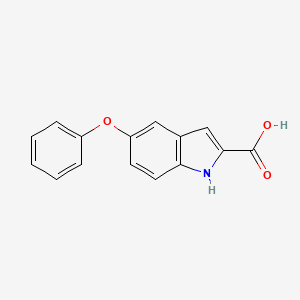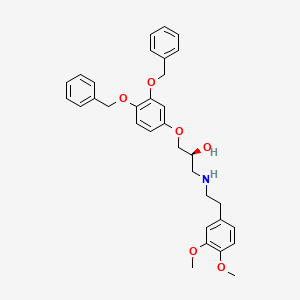
(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol
Descripción general
Descripción
(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol, also known as carvedilol, is a non-selective beta-blocker and alpha-1 blocker used in the treatment of heart failure, hypertension, and angina. Carvedilol is a racemic mixture of two enantiomers, (R)-carvedilol and (S)-carvedilol. The (S)-enantiomer is responsible for the beta-blocking activity of the drug.
Mecanismo De Acción
Carvedilol exerts its therapeutic effects by blocking the beta-adrenergic receptors and alpha-1 adrenergic receptors. The beta-blocking activity of (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol is responsible for its ability to reduce heart rate, contractility, and cardiac output. The alpha-1 blocking activity of (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol is responsible for its ability to reduce peripheral vascular resistance and blood pressure.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects, including a reduction in heart rate, contractility, and cardiac output, as well as a reduction in peripheral vascular resistance and blood pressure. Carvedilol has also been shown to improve left ventricular function, reduce oxidative stress, and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for use in laboratory experiments, including its well-established pharmacological profile, its ability to block both beta-adrenergic and alpha-1 adrenergic receptors, and its availability as a commercial drug. However, (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol also has some limitations, including its non-selectivity for beta-adrenergic receptors and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol. One area of research is the development of more selective beta-blockers that target specific beta-adrenergic receptor subtypes. Another area of research is the investigation of (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol's potential in the treatment of other diseases, including Parkinson's disease and cancer. Additionally, the development of novel drug delivery systems for (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol may improve its therapeutic efficacy and reduce its potential for off-target effects.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases. It has been shown to improve left ventricular function, reduce mortality, and improve symptoms in patients with heart failure. Carvedilol has also been shown to reduce blood pressure and improve endothelial function in patients with hypertension. In addition, (S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol has been investigated for its potential in the treatment of other diseases, including Parkinson's disease and cancer.
Propiedades
IUPAC Name |
(2S)-1-[3,4-bis(phenylmethoxy)phenoxy]-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO6/c1-36-30-15-13-25(19-32(30)37-2)17-18-34-21-28(35)24-38-29-14-16-31(39-22-26-9-5-3-6-10-26)33(20-29)40-23-27-11-7-4-8-12-27/h3-16,19-20,28,34-35H,17-18,21-24H2,1-2H3/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQUOGOAXEIKS-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC[C@@H](COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,4-Bis(benzyloxy)phenoxy)-3-((3,4-dimethoxyphenethyl)amino)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



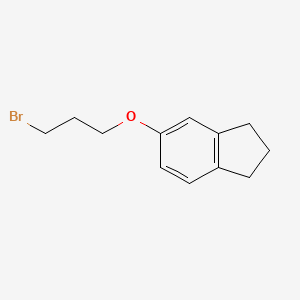
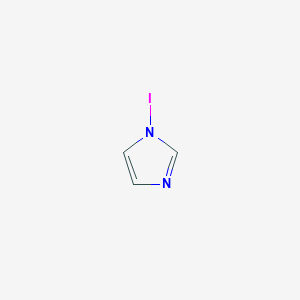
![N-[(Dimethylamino)methylene]pyrazine-2-carboxamide](/img/structure/B3154663.png)


